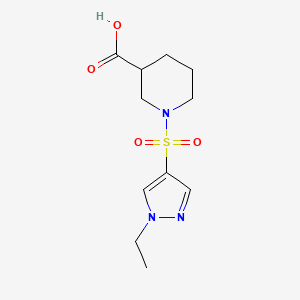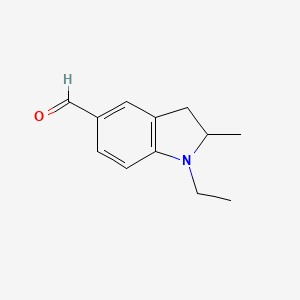![molecular formula C14H14O3 B1310053 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 83688-44-2](/img/structure/B1310053.png)
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
概要
説明
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 g/mol .
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound from the available sources .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources .
科学的研究の応用
Synthesis of Modified Coumarins
Research has shown that 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a key intermediate in the synthesis of various modified coumarins. For instance, this compound has been used to synthesize cycloheptane-annellated tetracyclic furocoumarins, which are modified analogs of psoralen containing a cycloheptane ring. These compounds have potential applications in the field of medicinal chemistry due to their unique structural features (Garazd et al., 2006).
Steroid Sulfatase Inhibition
A significant application of this compound derivatives is in the development of steroid sulfatase (STS) inhibitors. Research involving the synthesis of bicoumarin thiophosphate derivatives based on this compound has demonstrated their efficacy as STS inhibitors. These findings are particularly relevant in the context of hormone-dependent breast cancer, as STS inhibition is a valuable strategy in managing this disease (Demkowicz et al., 2015).
Synthesis of Pyranochromene Derivatives
The compound has also been utilized in the synthesis of new pyranochromene derivatives. These derivatives are obtained through Michael addition domino cyclization processes and have potential applications in organic chemistry and drug development due to their unique structural properties (Mahdavinia & Peikarporsan, 2013).
Synthesis and Structural Analysis
Another notable application is in the synthesis of various chromen-6-one derivatives and their structural analysis. For example, the synthesis of different chromenones and the determination of their crystal structures provide insights into the molecular configurations and potential chemical reactivity of these compounds (Manolov et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHCDCMXBLZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419951 | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83688-44-2 | |
| Record name | 667-Coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 667-COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X563HX34EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one a potential scaffold for developing STS inhibitors?
A1: Research suggests that tricyclic coumarin analogs, specifically those incorporating a phosphate or thiophosphate group at the 3-hydroxy position, show promising STS inhibitory activity. 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one serves as a base structure that can be modified with various phosphate or thiophosphate moieties at this position. [, ] This modification strategy allows for exploring structure-activity relationships and identifying derivatives with optimal STS inhibition profiles.
Q2: How does the size of the tricyclic ring system in coumarin derivatives relate to their STS inhibitory activity?
A2: Studies exploring different tricyclic coumarin derivatives, including 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one, suggest that the size of the ring system influences STS inhibitory activity. [, ] While smaller ring systems might exhibit weaker inhibition, larger systems like the cyclohepta[c]chromen-6-one structure have shown promising results. Further research is necessary to fully elucidate the impact of ring size on binding affinity and inhibitory potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

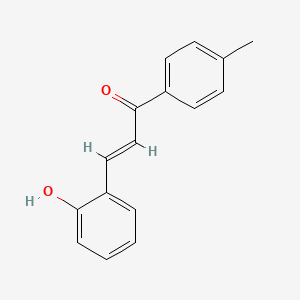

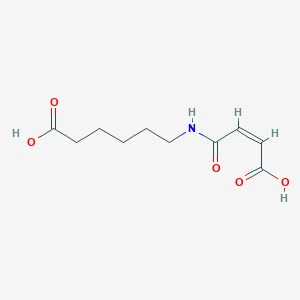
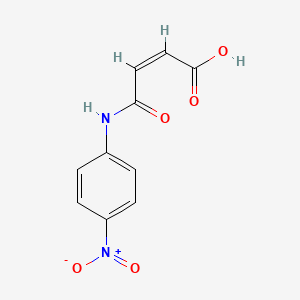
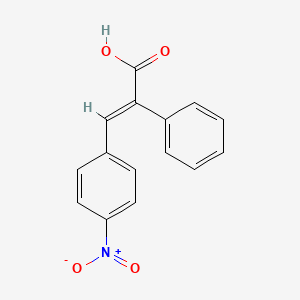
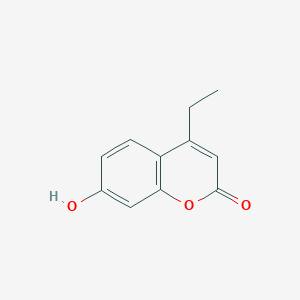

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
